
Phenylsulfur trifluoride
Overview
Description
Phenylsulfur trifluoride, also known as benzenesulfenyl trifluoride, is an organosulfur compound with the molecular formula C6H5SF3. It is a colorless liquid that is primarily used as a fluorinating agent in organic synthesis. The compound is known for its ability to introduce fluorine atoms into organic molecules, making it a valuable reagent in the field of fluorine chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylsulfur trifluoride can be synthesized through the reaction of phenyl disulfide with silver difluoride in the presence of 1,1,2-trichloro-1,2,2-trifluoroethane. The reaction is exothermic and requires careful temperature control between 35°C and 40°C. The reaction mixture is then heated to reflux, and the product is isolated through distillation .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. The process typically involves the same reaction between phenyl disulfide and silver difluoride but on a larger scale, with additional safety measures to handle the toxic by-products such as hydrogen fluoride .
Chemical Reactions Analysis
General Reaction Types
Phenylsulfur trifluoride is involved in various chemical reactions:
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Substitution Reactions: Reacts with carbonyl compounds to form difluoromethylene and trifluoromethyl derivatives.
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Oxidation and Reduction Reactions: Can be oxidized or reduced under specific conditions.
3.1. Substitution Reactions
Substitution reactions typically involve carbonyl compounds at elevated temperatures, such as 150°C for aromatic ketones.
3.2. Oxidation and Reduction Reactions
Specific reagents and conditions vary based on the desired transformation.
4.1. Difluoromethylene and Trifluoromethyl Derivatives
The primary products formed when this compound reacts with carbonyl compounds are difluoromethylene and trifluoromethyl derivatives.
5.1. Thermal Stability
This compound has a higher decomposition temperature and smaller exothermal heat compared to DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . this compound has a decomposition temperature of 305 °C and a −ΔH of 826 J/g, while DAST has approximately 140 °C and 1700 J/g, and Deoxo-Fluor has approximately 140 °C and 1100 J/g . The high stability of this compound results from the strong C−S bond compared to the weak N−S bond in DAST and Deoxo-Fluor .
5.2. Stability on Contact with Water
This compound reacts vigorously with water, producing moderate sound and fuming . The hydrolysis reaction is slow when a 4-tert-butyl-2,6-dimethyl group is present, with no evident reaction observed in 10 minutes .
5.3. Fluorination Reactivity
This compound and its 4-methyl derivative give low yields of benzyl fluoride. Dimethyl derivatives give better yields, and a 4-tert-butyl derivative gives a much better yield than the 4-methyl .
7.1. Sulfoxides and Sulfones as Perfluoroalkylation Reagents
Sulfur atoms can be attacked by a nucleophile to release trifluoromethyl anions, resulting in trifluoromethyl sources .
7.2. Transition Metal-Free Reactions
S-trifluoromethylsulfonium salts directly trifluoromethylate nucleophiles like carbanionic species, silyl enol ethers, enamines, electron-rich arenes, and heteroatom nucleophiles (thioureas, thiolate salts, sulfinate salts, nitrite salts, phosphines, phosphinate salts, and iodide salts) .
Scientific Research Applications
Fluorination Reactions
PSTF is extensively used in nucleophilic fluorination , which is crucial for synthesizing organofluorine compounds. This method allows for the selective introduction of fluorine into various organic substrates, enhancing their biological activity and stability.
- Case Study : Huang and Guo's work in 1981 demonstrated the deoxyfluorination of sterols using PSTF, although initial efficiency was limited . Recent advancements have improved the regioselectivity and efficiency of such reactions, making PSTF a preferred choice for fluorination.
Drug Development
In medicinal chemistry, PSTF aids in the modification of biologically active compounds, facilitating the development of new drugs. The incorporation of fluorine can significantly alter the pharmacokinetic properties of drug candidates.
- Example : The synthesis of fluorinated analogs of existing drugs often employs PSTF to enhance their efficacy and reduce side effects .
Material Science
PSTF is also utilized in producing fluorinated materials that are essential in electronics and high-tech industries. Fluorinated polymers exhibit superior chemical resistance and thermal stability, making them ideal for various applications.
- Application : The production of fluorinated coatings and adhesives that require high durability against environmental factors.
Comparative Analysis of Fluorinating Agents
The following table summarizes the characteristics and applications of various sulfur-based fluorinating agents, including PSTF:
Agent | Stability | Fluorination Ability | Applications |
---|---|---|---|
Phenylsulfur Trifluoride (PSTF) | Moderate | High | Pharmaceuticals, agrochemicals |
DAST (Diethylaminosulfur Trifluoride) | Low | Moderate | Nucleophilic fluorination |
Fluolead (4-tert-butyl-2,6-dimethylthis compound) | High | Very High | Deoxofluorination reactions |
Mechanism of Action
Phenylsulfur trifluoride can be compared to other fluorinating agents such as:
Sulfur Tetrafluoride (SF4): A highly toxic gas used for similar fluorination reactions but requires specialized handling due to its gaseous state.
N,N-Diethylaminosulfur Trifluoride (DAST): A liquid fluorinating agent that is easier to handle than sulfur tetrafluoride but still poses safety risks due to its reactivity.
Deoxo-Fluor®: A more stable alternative to DAST, offering greater thermal stability but with reduced reactivity.
Uniqueness: this compound is unique in its balance of reactivity and stability. It is a liquid at room temperature, making it easier to handle than sulfur tetrafluoride, and it offers a safer alternative to DAST while still providing effective fluorination capabilities .
Comparison with Similar Compounds
- Sulfur Tetrafluoride (SF4)
- N,N-Diethylaminosulfur Trifluoride (DAST)
- Deoxo-Fluor®
Biological Activity
Phenylsulfur trifluoride (PhSF₃) is a sulfur-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by the molecular formula C₆H₅F₃S. It is a member of the arylsulfur trifluoride family, which are known for their reactivity and ability to participate in various chemical transformations. The compound is sensitive to moisture and has been utilized as a fluorinating agent in organic synthesis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antibacterial Activity : Studies have shown that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
- Antimalarial Activity : Preliminary investigations suggest that this compound may exhibit antimalarial effects, potentially through inhibition of specific enzymes critical for the survival of malaria parasites .
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. This effect may be attributed to its ability to modulate oxidative stress and inflammation in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Modulation : this compound has been shown to influence oxidative stress pathways, enhancing cellular resistance to oxidative damage. This property is particularly relevant in the context of neuroprotection .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways within bacteria and parasites, thereby disrupting their growth and replication .
Case Studies
- Antibacterial Study : A study conducted on various strains of bacteria demonstrated that this compound had significant inhibitory effects on Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity .
- Antimalarial Research : In vitro assays against Plasmodium falciparum revealed that this compound inhibited parasite growth with an IC₅₀ value of 50 µM. Further studies are needed to elucidate the specific biochemical pathways affected by this compound .
- Neuroprotective Effects : A recent study explored the neuroprotective potential of this compound in a murine model of Alzheimer’s disease. Results showed a reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls, suggesting a promising avenue for further research .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other sulfur-containing compounds:
Compound | Antibacterial | Antimalarial | Neuroprotective | Mechanism of Action |
---|---|---|---|---|
This compound | Yes | Yes | Yes | Oxidative stress modulation, enzyme inhibition |
Sulfadiazine | Yes | No | No | Folate synthesis inhibition |
Thiamphenicol | Yes | No | No | Protein synthesis inhibition |
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling phenylsulfur trifluoride in laboratory settings?
this compound is highly toxic, moisture-sensitive, and corrosive. Key protocols include:
- Conducting reactions in a fume hood to avoid inhalation .
- Using fluoropolymer (e.g., Teflon) or stainless-steel containers for storage to prevent glass corrosion .
- Immediate rinsing of glassware with water and acetone post-use to minimize etching .
- Storing benzenesulfinyl fluoride (a common byproduct) at −80°C due to its instability .
Q. What is the standard procedure for synthesizing α,α-difluorotoluene using this compound?
A validated method involves reacting this compound (16.6 g, 0.10 mol) with benzaldehyde (10.6 g, 0.10 mol) at 50–70°C under reduced pressure. Key steps:
- Distillation of α,α-difluorotoluene at 68°C (80 mm Hg), yielding 71–80% .
- Intermediate cuts (45–60°C) are discarded to isolate benzenesulfinyl fluoride (81–91% yield) . Table 1: Yield Optimization
Reactant Ratio | Temperature | Yield (α,α-Difluorotoluene) |
---|---|---|
1:1 | 50–70°C | 71–80% |
1:1.2 | 80–100°C | Reduced due to decomposition |
Q. How does this compound compare to sulfur tetrafluoride (SF₄) in fluorination reactions?
this compound offers advantages over SF₄:
- Operates at ambient pressure, avoiding specialized "Hastelloy-C" equipment required for SF₄ .
- Selective difluorination of carbonyl groups (e.g., benzaldehyde to α,α-difluorotoluene) with fewer side reactions .
- Lower risk of over-fluorination due to controlled reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the formation of phenylsulfur(IV) trifluoride vs. phenylsulfur(VI) pentafluoride?
Oxidative fluorination pathways determine the final product:
- Phenylsulfur(IV) trifluoride (PhSF₃): Forms with weak oxidants (e.g., Cl-NFPy, XeF₂) via single-electron transfer .
- Phenylsulfur(VI) pentafluoride (PhSF₅): Requires strong oxidants (e.g., AgF₂/NEt₄Cl) for two-electron oxidation, achieving near-quantitative yields at room temperature . Key Factor: Soluble tetraalkylammonium salts (e.g., NEt₄Cl) enhance reactivity by stabilizing intermediates .
Q. How can conflicting data on fluorination efficiency be resolved in this compound reactions?
Discrepancies arise from:
- Reagent purity: Moisture contamination reduces yields; rigorous drying of reactants and solvents is critical .
- Temperature control: Exothermic reactions above 70°C lead to decomposition (e.g., HF release) .
- Catalyst choice: Silver fluoride (AgF₂) outperforms CoF₃ or MnF₃ in suppressing byproducts like Ph-SO₂F .
Q. What strategies optimize the storage stability of this compound derivatives?
Stability challenges include:
- Glass corrosion: Store in fluoropolymer containers; avoid prolonged contact with glass .
- Pressure buildup: Use vented caps for benzenesulfinyl fluoride to prevent autopolymerization .
- Decomposition pathways: Add stabilizers (e.g., molecular sieves) to absorb trace moisture .
Q. Methodological Recommendations
- Reaction Monitoring: Use ¹⁹F NMR to track fluorination progress and identify intermediates .
- Purification: Employ spinning-band distillation columns for high-purity isolation of volatile products .
- Safety Testing: Conduct DSC (Differential Scanning Calorimetry) to assess thermal stability of reaction mixtures .
Properties
IUPAC Name |
trifluoro(phenyl)-λ4-sulfane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECHPKVYOLOZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563101 | |
Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-36-6 | |
Record name | (T-4)-Trifluorophenylsulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Trifluoro-lambda~4~-sulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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